molecular formula C22H20N4O2S3 B2550872 N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1206991-01-6

N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2550872
CAS No.: 1206991-01-6
M. Wt: 468.61
InChI Key: YGFZAKBZHRHDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that features a benzamide core linked to an imidazole ring, which is further connected to thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic conditions.

    Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.

    Thioether Linkage: The thiophene groups are attached via a thioether linkage, which can be achieved by reacting the intermediate with thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

    Final Coupling: The final coupling step involves linking the imidazole ring to the benzamide core through a sulfanyl bridge, using reagents like thiophen-2-ylmethyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide analogs: Compounds with similar structures but different substituents on the benzamide or imidazole rings.

    Thiophene derivatives: Compounds containing thiophene rings with various functional groups.

    Imidazole derivatives: Compounds with imidazole rings and different substituents.

Uniqueness

This compound is unique due to its combination of a benzamide core, imidazole ring, and thiophene groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c27-20(24-13-18-3-1-11-29-18)15-31-22-23-9-10-26(22)17-7-5-16(6-8-17)21(28)25-14-19-4-2-12-30-19/h1-12H,13-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFZAKBZHRHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.